molecular formula C10H16N2O2 B1377456 tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1443980-81-1

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1377456
CAS No.: 1443980-81-1
M. Wt: 196.25 g/mol
InChI Key: CHYJXIWXRRCCAG-UHFFFAOYSA-N
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Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .


Synthesis Analysis

The synthesis of pyrazoles has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was found to be the determining factor of the regiochemistry of the reaction .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • The synthesis of chiral and achiral ligands, including tert-butyl pyrazole derivatives, for their coordination to zinc ions, reveals their potential in forming alkylzinc complexes with applications in catalysis and material science (Hegelmann et al., 2003).
  • Novel Schiff bases with tert-butyl pyrazolyl substituents have been synthesized and characterized, indicating their potential in the field of coordination chemistry and catalysis (Cuenú et al., 2019).

Catalytic Applications

  • Pyrazolyl compounds, including tert-butyl pyrazole derivatives, have been studied as catalysts in the copolymerization of CO2 and cyclohexene oxide, suggesting their utility in creating environmentally friendly polymers (Matiwane et al., 2020).

Structural and Reactivity Studies

  • The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides highlights the importance of tert-butyl pyrazole derivatives in understanding molecular interactions, which is crucial for the design of new materials and pharmaceuticals (López et al., 2010).
  • Reactivity studies of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one provide insights into the chemical behavior of tert-butyl pyrazole derivatives, which is fundamental for developing new synthetic methodologies and compounds (Mironovich & Shcherbinin, 2014).

Future Directions

The field of pyrazole research is vast and continues to grow. Future directions may include the development of new synthetic methods, exploration of different biological activities, and the design of new pyrazole-based drugs .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation . Additionally, this compound can modulate enzyme activity by inducing conformational changes that affect substrate binding and catalysis . Changes in gene expression are also a critical aspect of its molecular mechanism, as this compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This compound can also affect metabolic flux and metabolite levels, influencing pathways related to energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its biological activity, with higher concentrations observed in certain organelles, such as mitochondria and the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the endoplasmic reticulum can affect protein folding and stress responses.

Properties

IUPAC Name

tert-butyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)5-8-6-11-12(4)7-8/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYJXIWXRRCCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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